molecular formula C18H15N3O5 B12981211 2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid

2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid

Cat. No.: B12981211
M. Wt: 353.3 g/mol
InChI Key: GRGWIIOJSGTREV-UHFFFAOYSA-N
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Description

2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid is a synthetic compound known for its diverse biological activities.

Preparation Methods

The synthesis of 2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid involves esterification and amidation processes. The synthetic route typically starts with p-hydroxyphenylpropionic acid, which undergoes esterification with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This intermediate then undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide. The reaction mixture is quenched, and the crude product is purified through recrystallization and drying steps, yielding a high conversion rate and up to 92% yield .

Chemical Reactions Analysis

2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Anti-inflammatory: It interacts with the neurokinin-1 receptor (NK1R) to inhibit mast cell degranulation, reducing the release of itch-inducing mediators.

    Cancer Cell Inhibition: It inhibits nuclear factor-kappa B (NF-κB), which plays a crucial role in cancer cell invasion. .

Comparison with Similar Compounds

2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid is similar to other hydroxycinnamic acid amide derivatives, such as:

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C18H15N3O5/c22-12-7-5-11(6-8-12)17-20-16(26-21-17)10-9-15(23)19-14-4-2-1-3-13(14)18(24)25/h1-8,22H,9-10H2,(H,19,23)(H,24,25)

InChI Key

GRGWIIOJSGTREV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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